molecular formula C19H23NO5 B4627300 N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide

N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide

Cat. No. B4627300
M. Wt: 345.4 g/mol
InChI Key: ZCOZPKWNZCGWDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide often involves intricate organic reactions that enable the introduction of functional groups at specific locations on the benzene ring. For instance, the synthesis of diphenylcyanamide derivatives, including the introduction of methoxy groups, is achieved through treatments such as the reaction with cyanogen chloride or by dehydration of urea derivatives (Robinson, 1954). These methods highlight the complexity and versatility of organic synthesis techniques in achieving desired molecular architectures.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide is characterized by various spectroscopic techniques. For example, compounds have been elucidated based on NMR, IR, and mass spectral data, providing comprehensive details on the molecular framework and the positioning of functional groups (Ajibade & Andrew, 2021). Such analyses are crucial for confirming the structure of synthesized compounds and understanding their chemical behavior.

Chemical Reactions and Properties

Chemical reactions involving methoxy and dimethoxy phenyl compounds often include processes like Friedel-Crafts acylation, demonstrating selective reactivity towards electrophilic aromatic substitution. These reactions enable the synthesis of ortho-acylated catechols, which have broad applications in chemistry due to their reactivity and role as intermediates in further chemical transformations (Adogla et al., 2012).

Scientific Research Applications

Antioxidant Properties and Radical Scavenging

Research has indicated that derivatives of dimethoxyphenol, such as 2,6-dimethoxyphenol, exhibit significant antioxidant properties. These compounds are utilized in the synthesis of antioxidants and radical scavengers, enhancing their potential for application in various fields including material science and biochemistry. For example, the enzymatic modification of 2,6-dimethoxyphenol has led to the synthesis of dimers with enhanced antioxidant capacity, demonstrating the utility of these compounds in developing bioactive materials with improved performance against oxidative stress (Adelakun et al., 2012).

Photoreactive Properties

The photoreactive nature of compounds structurally related to N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide has been explored, showcasing their potential in photochemical reactions. These properties enable their application in the field of organic synthesis and photoreactive materials, offering pathways for the development of novel compounds and materials with specific desired functionalities (Shima et al., 1984).

Lignin Model Compound Studies

Studies on the β-O-4 bond cleavage of lignin model compounds, including those similar in structure to N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide, provide insights into the degradation mechanisms of lignin. These insights are crucial for the development of efficient processes for lignin valorization, enabling the conversion of lignin into valuable chemicals and materials. The detailed reaction mechanisms elucidated through these studies contribute to the advancement of sustainable chemistry and biomass utilization (Yokoyama & Matsumoto, 2010).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-5-17(25-14-8-6-13(22-2)7-9-14)19(21)20-16-11-10-15(23-3)12-18(16)24-4/h6-12,17H,5H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOZPKWNZCGWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=C(C=C1)OC)OC)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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